REACTION_CXSMILES
|
[CH2:1]([O:11][C:12]1[C:13]([C:22]([NH:24][O-:25])=[O:23])=[CH:14][C:15]2[C:20]([CH:21]=1)=CC=CC=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Na+].C[O-].[Na+].C(#[N:32])C.C(OCC)(=O)C.O1[CH2:43][CH2:42][CH2:41][CH2:40]1>>[CH2:1]([O:11][C:12]1[CH:21]=[CH:20][CH:15]=[CH:14][C:13]=1[C:22]([NH:24][OH:25])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:40][CH2:41][CH2:42][CH3:43].[CH2:1]([O:11][C:12]1[CH:21]=[CH:20][CH:15]=[CH:14][C:13]=1[NH2:32])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:40][CH2:41][CH2:42][CH3:43] |f:0.1,2.3|
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)OC=1C(=CC2=CC=CC=C2C1)C(=O)N[O-].[Na+]
|
Name
|
said compound
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
sodium methylate
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with 50 ml of saturated brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Glauber's salt
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to precipitate white crystals
|
Type
|
FILTRATION
|
Details
|
These white crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with 0.5 ml of ice-cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=C(C(=O)NO)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |